Rotatable Bond Count as a Differentiator for Molecular Flexibility vs. 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine
A direct structural comparison reveals that 5,6-Dimethyl-2-propyl-2,3-dihydropyrazine possesses a rotatable bond count of 2, whereas its close analog, 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine (CAS 72648-18-1), has only 1 rotatable bond . This quantitative difference in a fundamental computed descriptor is a direct consequence of the linear propyl chain versus the branched isopropyl group.
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine (CAS 72648-18-1): 1 rotatable bond |
| Quantified Difference | 100% increase (2 vs 1) |
| Conditions | Computed molecular property |
Why This Matters
Rotatable bond count is a key predictor of molecular flexibility, which can directly influence properties like solubility, membrane permeability, and binding affinity to receptors, thereby providing a physicochemical justification for selecting this specific isomer for research or formulation.
